molecular formula C20H20BrN3OS B2461915 4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431884-61-6

4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2461915
CAS RN: 431884-61-6
M. Wt: 430.36
InChI Key: WXWUCKHXOUYABB-UHFFFAOYSA-N
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Description

4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.36. The purity is usually 95%.
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Scientific Research Applications

Coactivator Binding Inhibition

This compound has been investigated for its ability to inhibit coactivator binding to estrogen receptor beta (ERβ). In a study, it was found that certain derivatives of this compound act as novel coactivator binding inhibitors for ERβ. These inhibitors can modulate ERβ activity and potentially impact hormone-related processes .

Partial Agonistic Activity

Among the derivatives, some exhibit partial agonistic activity against ERβ. While the parent compound (BPA) elicits full agonist activity similar to 17β-estradiol (E2), other derivatives show varying degrees of agonistic activity. Understanding these partial agonists can provide insights into selective modulation of ERβ signaling .

Docking Simulation

Docking simulations revealed the binding possibilities of BPA derivatives on the second binding site located on the coactivator-binding surface of ERβ. These insights help elucidate the molecular interactions and potential mechanisms of action .

Binding Sites

ERβ has two binding sites for 4-hydroxytamoxifen (4OHT) and only one binding site for E2. Investigating the binding properties of this compound sheds light on the receptor’s ligand-specific interactions and potential therapeutic implications .

Other Bisphenol Derivatives

In addition to this specific compound, other bisphenol derivatives have been studied for their effects on ERβ. These include tetrachloro bisphenol A, tetrabromo bisphenol A, bisphenol B, bisphenol AP, tetramethyl bisphenol A, and more .

Solubility and Storage

Regarding practical considerations, this compound is soluble in various solvents, and it is recommended to store it at 2-8°C away from moisture in a sealed container .

properties

IUPAC Name

4-(2-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-8-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWUCKHXOUYABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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